Home > Products > Screening Compounds P145759 > aminopurvalanol A
aminopurvalanol A -

aminopurvalanol A

Catalog Number: EVT-8234004
CAS Number:
Molecular Formula: C19H26ClN7O
Molecular Weight: 403.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aminopurvalanol A is a selective inhibitor of cyclin-dependent kinases, specifically targeting cyclin-dependent kinase 1, cyclin-dependent kinase 2, and cyclin-dependent kinase 5. Its chemical structure is characterized by the presence of a purine core substituted with an amino group and a chlorophenyl moiety, making it a member of the purine derivatives. The compound has garnered attention for its potential applications in cancer treatment due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

Source

Aminopurvalanol A was first synthesized and characterized in research aimed at developing potent inhibitors of cyclin-dependent kinases. It is derived from modifications of purine compounds, which are known for their biological significance and utility in medicinal chemistry.

Classification
  • Chemical Name: (2R)-2-[[6-[(3-Amino-5-chlorophenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol
  • CAS Number: 220792-57-4
  • Molecular Formula: C19H26ClN7O
  • Molecular Weight: 403.91 g/mol
Synthesis Analysis

Aminopurvalanol A is synthesized through a multi-step process involving the following key stages:

  1. Formation of the Purine Core: The synthesis begins with the creation of the purine backbone, which serves as the structural foundation for further modifications.
  2. Substitution Reactions: The core undergoes various substitution reactions to introduce functional groups, including amino and chlorophenyl groups.
  3. Final Modifications: The synthesis concludes with additional modifications to enhance the compound's biological activity and selectivity.

Technical Details

The synthesis typically involves controlling reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Chromatographic techniques are employed for purification, ensuring high-quality product isolation. Common reagents used in the synthesis include halogens for substitution reactions and various solvents suitable for purine chemistry.

Molecular Structure Analysis

The molecular structure of aminopurvalanol A features:

  • A purine ring system that is central to its biological activity.
  • Substituents that include an amino group and a chlorophenyl group, which contribute to its inhibitory effects on cyclin-dependent kinases.

Structural Data

  • InChI Key: RAMROQQYRRQPDL-HNNXBMFYSA-N
  • SMILES Notation: ClC1=CC(N)=CC(NC2=C3C(N(C(C)C)C=N3)=NC(NC@HCO)=N2)=C1
Chemical Reactions Analysis

Aminopurvalanol A can participate in several chemical reactions:

  1. Oxidation: Under specific conditions, it can be oxidized to form various derivatives.
  2. Reduction: This process can modify functional groups within the molecule.
  3. Substitution Reactions: These are commonly employed to introduce new functional groups.

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents like hydrogen peroxide and potassium permanganate.
  • Reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Halogens and nucleophiles for substitution reactions.

The products formed can exhibit different biological activities based on their modified structures.

Mechanism of Action

Aminopurvalanol A functions primarily as a potent inhibitor of cyclin-dependent kinases. It binds selectively to the ATP-binding site of these kinases, preventing their activation. This inhibition leads to:

  • Arresting the cell cycle at the G2/M transition.
  • Inducing differentiation in certain cancer cell types, such as myeloid leukemia cells.
  • Potentially sensitizing pancreatic cancer cells to chemotherapeutic agents like gemcitabine by disrupting DNA damage checkpoints.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Purity: ≥98% (HPLC).

Chemical Properties

  • Solubility: Highly soluble in DMSO (maximum concentration of approximately 40 mg/mL).
  • Stability: Stable under recommended storage conditions (typically at +4°C).

Relevant Data

The compound has reported IC50 values ranging from 20 to 35 nM for its primary targets (cyclin-dependent kinases), indicating high potency.

Applications

Aminopurvalanol A is primarily utilized in scientific research focused on cancer biology. Its applications include:

  • Investigating cell cycle regulation mechanisms.
  • Studying differentiation processes in cancer cells.
  • Exploring potential therapeutic strategies against various cancers by targeting cyclin-dependent kinases.

The compound's selective inhibition profile makes it a valuable tool in drug discovery and development aimed at treating malignancies associated with dysregulated cell cycle progression.

Molecular Mechanisms of Action

Cyclin-Dependent Kinase Inhibition Dynamics

Aminopurvalanol A (chemical name: (2R)-2-[[6-[(3-Amino-5-chlorophenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol) is a potent, cell-permeable inhibitor targeting key cyclin-dependent kinases (CDKs) involved in cell cycle progression and neuronal regulation. This purine derivative belongs to the same structural class as purvalanol B and roscovitine but exhibits enhanced potency and selectivity [3] [10].

Structural Basis of CDK Isoform Selectivity

Aminopurvalanol A demonstrates distinct selectivity for cyclin-dependent kinase 1, cyclin-dependent kinase 2, and cyclin-dependent kinase 5 due to its precise interactions within the adenosine triphosphate-binding pocket. Crystallographic studies of related CDK-inhibitor complexes reveal that the inhibitor's chloro-anilino group at the C6 position and chiral hydroxyalkyl side chain at N9 form critical hydrogen bonds with conserved residues in the hinge region (Glu81 and Leu83 in cyclin-dependent kinase 2) [8]. The inhibitor's isopropyl group extends into a hydrophobic region near the gatekeeper residue (Phe80 in cyclin-dependent kinase 2), a structural feature that confers selectivity over cyclin-dependent kinase 4 and cyclin-dependent kinase 6, which possess bulkier gatekeeper residues [5] [8]. For cyclin-dependent kinase 5, aminopurvalanol A exploits the unique conformation of the p25-bound activation loop, achieving inhibition in the low nanomolar range [9] [10].

ATP-Competitive Binding Mechanisms and IC50 Profiling

Aminopurvalanol A functions as a competitive adenosine triphosphate antagonist, binding the active conformation of cyclin-dependent kinases with high affinity. Systematic profiling reveals the following inhibitory constants:

Table 1: Kinase Inhibition Profile of Aminopurvalanol A

Kinase TargetIC50 (nM)Selectivity Ratio vs. Off-Targets
Cyclin-dependent kinase 1/cyclin B4–35>2,850-fold
Cyclin-dependent kinase 2/cyclin E20–70>1,400-fold
Cyclin-dependent kinase 5/p2525–35>2,850-fold
Extracellular signal-regulated kinase 23,100Reference
Glycogen synthase kinase 3β>100,000>3,300-fold
Protein kinase A>100,000>3,300-fold

[7] [10]

The inhibitor exhibits exceptional selectivity (300–3,000-fold) over non-CDK kinases like glycogen synthase kinase 3β and protein kinase A, attributable to its optimized steric complementarity with the CDK adenosine triphosphate cleft [10]. Kinetic analyses confirm pure competitive inhibition with adenosine triphosphate, as evidenced by linear Lineweaver-Burk plots intersecting on the y-axis [3].

Modulation of Cyclin/CDK Complex Activity in Cell Cycle Regulation

Aminopurvalanol A disrupts cell cycle progression by specifically inhibiting cyclin-dependent kinase complexes governing phase transitions:

  • G2/M Transition: At 1.25 μM, aminopurvalanol A arrests human U937 leukemic cells in G2 by inhibiting cyclin-dependent kinase 1/cyclin B activity, preventing phosphorylation of nuclear lamins and histone H1 required for mitotic entry [7].
  • S-Phase Progression: Cyclin-dependent kinase 2/cyclin A complexes regulating DNA replication initiation are potently inhibited (IC50 ≈ 70 nM), leading to impaired phosphorylation of replication factors like replication protein A [1] [10].
  • Spermatogenesis: In spermatozoa, 2–20 μM aminopurvalanol A blocks capacitation by suppressing cyclin-dependent kinase-mediated actin polymerization, preventing acrosome reaction and fertilization competence [1].

Table 2: Functional Consequences of CDK Inhibition in Cellular Systems

Cellular Process[Aminopurvalanol A]Observed EffectMolecular Basis
Leukemic Cell Proliferation5 μMG2 phase accumulation (4N DNA content)Cyclin-dependent kinase 1 inhibition
Leukemic Cell Proliferation>10 μMApoptotic fragmentationSustained cyclin-dependent kinase 1/5 suppression
Sperm Capacitation2–20 μMLoss of fertilizing abilityDisrupted actin polymerization
Oocyte Maturation10 μMMetaphase II arrestCyclin-dependent kinase 1 inhibition

[1] [7]

Cross-Talk with Mitogen-Activated Protein Kinase Signaling Pathways

While primarily a CDK inhibitor, aminopurvalanol A exhibits secondary activity against extracellular signal-regulated kinase 1 and extracellular signal-regulated kinase 2 at micromolar concentrations (extracellular signal-regulated kinase 1 IC50 = 12.0 μM; extracellular signal-regulated kinase 2 IC50 = 3.1 μM) [10]. This cross-reactivity arises from structural similarities in the adenosine triphosphate-binding pockets of cyclin-dependent kinase 2 and extracellular signal-regulated kinase 2. However, aminopurvalanol A does not significantly inhibit p38 mitogen-activated protein kinase isoforms (IC50 >100 μM), underscoring its selectivity divergence from broad-spectrum kinase inhibitors like staurosporine [6] [10].

In cellular models, aminopurvalanol A modulates mitogen-activated protein kinase signaling indirectly through cyclin-dependent kinase 5 inhibition. Cyclin-dependent kinase 5 phosphorylates extracellular signal-regulated kinase 1/2 at Thr218/Tyr220 residues, enhancing their activation. By inhibiting cyclin-dependent kinase 5, aminopurvalanol A reduces extracellular signal-regulated kinase signaling amplitude by 40–60% in neuronal cells, creating a feedback loop that influences differentiation pathways [10]. This crosstalk highlights the compound's utility in dissecting kinase network interdependencies, though its extracellular signal-regulated kinase inhibition remains pharmacologically secondary to CDK suppression.

Properties

Product Name

aminopurvalanol A

IUPAC Name

2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol

Molecular Formula

C19H26ClN7O

Molecular Weight

403.9 g/mol

InChI

InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)

InChI Key

RAMROQQYRRQPDL-UHFFFAOYSA-N

SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.